molecular formula C14H8Cl3NO4 B12716657 Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 2,4-dichlorophenyl ester CAS No. 88599-65-9

Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 2,4-dichlorophenyl ester

Cat. No.: B12716657
CAS No.: 88599-65-9
M. Wt: 360.6 g/mol
InChI Key: MJDADXLDQAHTCI-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 2,4-dichlorophenyl ester is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 2,4-dichlorophenyl ester typically involves the esterification of benzoic acid derivatives with appropriate reagents. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 2,4-dichlorophenyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where different substituents replace the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 2,4-dichlorophenyl ester has numerous scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 2,4-dichlorophenyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-((aminocarbonyl)oxy)-, 2,4-dichlorophenyl ester
  • Benzoic acid, 2-((aminocarbonyl)oxy)-, 2,4-dichlorophenyl ester

Uniqueness

Compared to similar compounds, Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 2,4-dichlorophenyl ester stands out due to its unique combination of functional groups and aromatic rings. This structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

CAS No.

88599-65-9

Molecular Formula

C14H8Cl3NO4

Molecular Weight

360.6 g/mol

IUPAC Name

(2,4-dichlorophenyl) 2-carbamoyloxy-5-chlorobenzoate

InChI

InChI=1S/C14H8Cl3NO4/c15-7-1-3-11(22-14(18)20)9(5-7)13(19)21-12-4-2-8(16)6-10(12)17/h1-6H,(H2,18,20)

InChI Key

MJDADXLDQAHTCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)OC2=C(C=C(C=C2)Cl)Cl)OC(=O)N

Origin of Product

United States

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